methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound’s unique structure, featuring a pyrazole ring fused with a pyridine ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired regioisomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and eco-friendly methodologies. Techniques such as microwave-assisted reactions and ultrasound-assisted reactions are employed to enhance reaction efficiency and yield . These methods not only improve the synthesis process but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular processes, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
Uniqueness
Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C16H19N5O2 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
methyl 6-(1,5-dimethylpyrazol-4-yl)-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C16H19N5O2/c1-6-21-15-14(9(2)19-21)11(16(22)23-5)7-13(18-15)12-8-17-20(4)10(12)3/h7-8H,6H2,1-5H3 |
InChI Key |
INXJJJUFURXNBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)OC |
Origin of Product |
United States |
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